molecular formula C8H8BrIO B13085066 1-Bromo-2-iodo-3-methoxy-5-methylbenzene

1-Bromo-2-iodo-3-methoxy-5-methylbenzene

Cat. No.: B13085066
M. Wt: 326.96 g/mol
InChI Key: LIHJFIKLSASQIH-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-3-methoxy-5-methylbenzene is an organic compound with the molecular formula C8H8BrIO. It is a derivative of benzene, characterized by the presence of bromine, iodine, methoxy, and methyl substituents on the benzene ring.

Chemical Reactions Analysis

1-Bromo-2-iodo-3-methoxy-5-methylbenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-iodo-3-methoxy-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated organic compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-2-iodo-3-methoxy-5-methylbenzene exerts its effects depends on the specific application. In chemical reactions, the presence of bromine and iodine atoms makes it a versatile intermediate for various synthetic pathways. The methoxy and methyl groups can influence the reactivity and stability of the compound, affecting its interaction with other molecules .

Comparison with Similar Compounds

1-Bromo-2-iodo-3-methoxy-5-methylbenzene can be compared with other halogenated benzene derivatives such as:

  • 1-Bromo-3-iodo-5-methoxybenzene
  • 1-Bromo-3-iodo-5-methoxy-2-methylbenzene
  • 2-Bromo-5-methoxy-1,3-dimethylbenzene

These compounds share similar structural features but differ in the position and type of substituents, which can significantly affect their chemical properties and reactivity. The presence of both bromine and iodine in this compound makes it particularly unique and versatile for various synthetic applications .

Properties

Molecular Formula

C8H8BrIO

Molecular Weight

326.96 g/mol

IUPAC Name

1-bromo-2-iodo-3-methoxy-5-methylbenzene

InChI

InChI=1S/C8H8BrIO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3

InChI Key

LIHJFIKLSASQIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)I)OC

Origin of Product

United States

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